The integration of redox-active ligands with chlorophosphoranes represents a paradigm shift in main-group element chemistry, enabling phosphorus centers to participate in redox catalysis—a capability traditionally reserved for transition metals [1]. This cooperation leverages the electron-reservoir capability of certain ligands to supply electrons for redox processes while the highly electrophilic phosphorus(V) center activates substrates [1] [2].
A landmark 2022 study demonstrated this principle through the synthesis of a cationic chlorophosphorane complex capable of catalyzing the disproportionation of 1,2-diphenylhydrazine into azobenzene and aniline [1] [3]. This reaction, which typically requires transition metals, proceeds through unprecedented reactivity at a P(V) center enabled by a specifically designed bis(amidophenolate) ligand framework [1].
The efficacy of these systems stems from deliberate ligand design incorporating specific structural and electronic features:
The relationship between these components and their functions can be visualized as follows:
The cooperative interaction between ligand-imposed geometry and redox-active moieties enables unprecedented P(V) reactivity.
Procedure: The protonated ligand 9·H₄ was combined with PCl₃ and 3.15 equivalents of DIPEA in a suitable organic solvent. After purification by flash chromatography, hydridophosphorane 10 was isolated as a white solid in 54% yield [1].
Characterization Data:
Procedure: Treatment of hydridophosphorane 10 with N-chlorosuccinimide (NCS) in dichloromethane at room temperature afforded this compound 11, preserving the square pyramidal geometry [1].
Structural Analysis: The this compound 11 maintained square pyramidal coordination but showed decreased pyramidalization at phosphorus compared to the hydrido analog (sum of basal angles: 352.0° vs. 350.5° in 10), consistent with reduced s-orbital character in the apical P-Cl bond according to Bent's rule [1].
This compound 11 served as a precursor for various derivatives (12-15) through halide exchange with cyanide, fluoride, amino, or aryl anions [1]. Attempts to generate the planar phosphonium cation via chloride abstraction with NaSbF₆ or Na[B(C₆H₃(CF₃)₂)₄] were unsuccessful, though reaction with Et₃Si(C₆H₆)[B(C₆F₅)₄] produced dark brown solutions suggesting formation of reactive cationic species [1].
Table 1: Key Phosphorus Compounds and Their Characteristics
| Compound | Ligand/Structure | Key Properties | Catalytic Relevance |
|---|---|---|---|
| Hydridophosphorane (10) | Bis(amidophenolate) with apical H | Square pyramidal (τ=0.02); ³¹P NMR: -39.8 ppm | Precursor to this compound |
| This compound (11) | Bis(amidophenolate) with apical Cl | Near square-pyramidal; enhanced electrophilicity | Active catalyst precursor after Cl⁻ abstraction |
| Cationic P(V) species | Bis(amidophenolate) after Cl⁻ abstraction | High electrophilicity; planar geometry | Proposed active species in disproportionation |
Cyclic voltammetry of compound 14 (0.1 M in NBu₄PF₆/CH₂Cl₂) revealed a reversible one-electron oxidation at E₁/₂ = 0.55 V (vs. Fc/Fc⁺), confirming ligand-centered redox activity [1].
Chemical oxidation of 14 with AgSbF₆ at -78°C produced an intense blue solution containing radical species 16 [1].
EPR Characterization:
Computational Analysis (UB3LYP-D3(BJ)/def2-TZVP):
This data confirms the ligand can act as an electron reservoir while coordinated to P(V) [1].
Table 2: Electrochemical and Spectroscopic Properties
| Analysis Method | Compound | Key Results | Interpretation |
|---|---|---|---|
| Cyclic Voltammetry | 14 (Amino derivative) | E₁/₂ = 0.55 V (reversible) | Ligand-centered one-electron oxidation |
| Cyclic Voltammetry | 15 (Aryl derivative) | E₁/₂ = 0.59 V (quasi-reversible) | Ligand-centered oxidation |
| EPR Spectroscopy | 16 (Radical cation) | Multi-line spectrum with hyperfine coupling | Radical character predominantly ligand-based |
| DFT Calculations | 16 (Radical cation) | <5% spin density on P | Redox-activity primarily ligand-based |
The cationic species derived from this compound 11 efficiently catalyzes the disproportionation of 1,2-diphenylhydrazine to azobenzene and aniline [1] [5] [3]. This transformation represents the first example of a phosphorus-based catalyst promoting this redox reaction without transition metals.
The catalytic cycle illustrates the sequence of electron and proton transfers:
Proposed mechanism for the ligand-enabled disproportionation of 1,2-diphenylhydrazine at a P(V) center.
The mechanism involves:
Crystal Growth: Suitable crystals for X-ray diffraction were obtained by vapor diffusion of methanol into toluene solutions of the phosphoranes [1].
Structural Analysis: Bond length analysis of the ligand framework (N-C and C-C distances) confirmed the reduced amidophenolate form in compound 10 (N1-C15: 1.394(1) Å; N2-C16: 1.397(1) Å; C15-C16: 1.410(1) Å) [1].
EPR Measurements: For radical species characterization, EPR spectra were recorded in dichloromethane at 200 K [1].
NMR Spectroscopy: ¹H and ³¹P NMR spectra were crucial for identifying phosphorane formation, with characteristic large P-H coupling constants (~780 Hz) confirming hydridophosphorane structure [1].
Cyclic Voltammetry: Measurements conducted in dichloromethane with 0.1 M NBu₄PF₆ as supporting electrolyte, using standard three-electrode setup with potentials referenced to Fc/Fc⁺ [1].
This research demonstrates that redox-active ligands enable main-group elements like phosphorus to mimic transition-metal redox behavior [2]. The strategic combination of geometric constraint and redox non-innocence creates synergistic systems with unique reactivity profiles.
Future applications may include:
For accurate P-Cl BDE predictions, high-level computational methods are essential. The table below summarizes approaches mentioned in the research, with their typical performance for related systems.
| Method Category | Specific Methods | Key Findings / Performance | Considerations |
|---|---|---|---|
| Composite Methods | G4, CBS-QB3, G3MP2 [1] | G4 method is a top performer for BDEs and enthalpies of formation in halogenated systems [1]. | High computational cost, may be prohibitive for very large molecules [1]. |
| Density Functional Theory (DFT) | ωB97X-D, M06-2X [1] | ωB97X-D with a 6-311++G(d,p) basis set showed excellent performance for BDEs [1]. | Offers a better balance of accuracy and computational cost [1]. |
| High-Level Wavefunction | MRSDCI (with cc-pVQZ basis set) [2] | Considered a reliable source for the P-Cl bond in the PCl molecule; calculated ( D_0 ) at 74.9 kcal/mol [2]. | Very computationally expensive, typically used for small molecules or benchmark studies [2]. |
| Machine Learning (ML) | NREL's BDE Estimator [3] | Predicts BDEs for organic molecules with high speed and near-chemical accuracy. | Tool is designed for C, H, O, N-containing molecules; applicability to P-Cl bonds is uncertain [3]. |
Based on the literature, here is a generalized workflow you can adapt for calculating P-Cl BDEs:
Step 1: Geometry Optimization
Step 2: Single-Point Energy Calculation
Step 3: BDE Calculation
When planning your calculations, please keep the following points in mind:
The most direct and efficient method for converting phosphinic oxides (R₁R₂P(O)H) to chlorophosphoranes (R₁R₂PCl) uses acetyl chloride as both a chlorination and reducing agent [1].
Chemical Reaction: R₁R₂P(O)H + 2 CH₃COCl → R₁R₂PCl + CH₃COOH + CO + HCl [1]
The diagram below illustrates the proposed two-step reduction mechanism involving acetyl chloride and hydrogen [2].
Here is a detailed procedure and optimization data based on the patent by Quin et al. [1].
Standardized Experimental Protocol [1]:
Optimization Data Table [1]:
The following table summarizes how different conditions affect the reaction yield, using diphenylphosphine oxide (Ph₂P(O)H) as a model substrate.
| Acetyl Chloride (Equiv.) | Temperature (°C) | Reaction Time (Hours) | Yield (%) |
|---|---|---|---|
| 2.0 | 25 | 12 | 95 |
| 1.0 | 25 | 12 | 66 |
| 1.2 | 100 | 12 | 99 |
Key Advantages of This Method [1]:
The acetyl chloride method provides a robust and efficient pathway for this transformation. If you are working with a specific, sensitive phosphinic oxide or require stereochemical control, further optimization may be beneficial.
A 2022 study synthesized and characterized a cationic chlorophosphorane derivative, which exhibits unique electronic properties and reactivity due to its constrained geometry and redox-active ligand [1]. The key electronic and structural characteristics are summarized below.
Table 1: Electronic Properties and Experimental Data for a Cationic this compound System [1]
| Property | Description / Value | Significance |
|---|---|---|
| Compound | This compound 11 and its derived phosphonium cation | Precursor to a highly electrophilic PV center. |
| Molecular Geometry | Nearly square-pyramidal (τ = 0.02 for hydride precursor 10) | Geometry imposed by a rigid pincer ligand, leading to electronic unsaturation. |
| Key Electronic Feature | Highly electrophilic (Lewis acidic) phosphorus center | Induced by geometric constraints from the ligand, enabling unique reactivity. |
| Ligand Role | Redox-active bis(amidophenolate) ligand | Acts as an electron reservoir; can undergo reversible one-electron oxidation. |
| Oxidation Potential | E1/2ox = +0.55 V (vs. Fc/Fc+) for a derivative (14) | Quantifies the ligand's ability to donate electrons. |
| Demonstrated Reactivity | Disproportionation of 1,2-diphenylhydrazine to aniline and azobenzene | Showcases catalytic redox activity, which is unprecedented for a PV-center. |
The relationship between the compound's structure and its function is illustrated in the following diagram:
Diagram of how ligand properties enable the unique reactivity of the this compound system.
The study provides insights into key experimental methods for synthesizing and characterizing such compounds.
1. Synthesis of Hydridophosphorane (10) Precursor [1]
2. Synthesis of this compound (11) [1]
3. Electrochemical Analysis [1]
4. Generation of the Active Phosphonium Cation [1]
While not specific to chlorophosphoranes, general methods for quantifying phosphine ligand electronics are highly relevant for characterizing precursor molecules.
Table 2: Techniques for Measuring Phosphine Electronic Properties
| Technique | Acronym | Measures | Application & Relevance |
|---|---|---|---|
| Tolman Electronic Parameter | TEP | The A1 C-O stretching frequency in [Rh(acac)(CO)(L)] complexes [2]. | A standard method for comparing the electron-donating ability (basicity) of phosphine ligands (L). |
| Phosphorus-Selenium Coupling Constant | JP-Se | The NMR coupling constant 1JP-Se in phosphine selenide adducts (R3P=Se) [2]. | A higher JP-Se value correlates with a higher s-character in the P-Se bond, indicating a less basic, more π-accepting phosphine. A powerful method to dissect electrostatic vs. inductive effects. |
The following table summarizes the core quantitative data and findings from the vibrational spectroscopy and analysis of two chlorophosphine compounds [1]:
| Aspect | Bis(dimethylamino)chlorophosphine | 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholane |
|---|---|---|
| Conformational Analysis | Conformationally homogeneous (by molecular mechanics & vibrational spectroscopy) [1] | Conformationally homogeneous (by molecular mechanics & vibrational spectroscopy) [1] |
| Computational Methods | Molecular mechanics for structure; calculation of normal vibration frequencies/modes [1] | Molecular mechanics for structure; calculation of normal vibration frequencies/modes [1] |
| Spectroscopic Techniques | IR and Raman spectroscopy [1] | IR and Raman spectroscopy [1] |
| Key Outputs | Frequencies and modes of normal vibrations; force constants [1] | Frequencies and modes of normal vibrations; force constants [1] |
Based on the study, here is a detailed methodology for characterizing chlorophosphines using vibrational spectroscopy [1]:
Computational Analysis (Pre-Experimental Modeling)
Experimental Vibrational Spectroscopy
Data Analysis and Force Constant Estimation
The characterization process follows a logical sequence where computational and experimental methods inform and validate each other, culminating in a detailed understanding of the molecular vibrations. The diagram below illustrates this workflow and the key relationships between each stage.
Research workflow for chlorophosphine vibrational analysis.
To provide full context for the characterization data, the search also revealed a modern synthetic method for producing the core compounds of interest. This represents a complementary experimental protocol [2].
Phosphoranes are often reactive intermediates, but their stability can be enhanced by specific structural features. The table below summarizes key quantitative findings from experimental and theoretical studies.
| Compound / System | Key Factor | Energy / Stability Impact | Reference |
|---|---|---|---|
| O-equatorial phosphoranes (5) | nN → σ*P-O interaction | Stabilized by ~4.4 kcal mol⁻¹ vs. isomers without this interaction [1] | |
| Acyloxy-chlorophosphorane (1) | Bicyclic/Bidentate structure from 2-(diphenylphosphinyl)-benzoic acid | Reported as "stable" and isolable [2] | |
| Chlorophosphine + Aliphatic Nu- | SN2@P-b (backside attack) pathway | Lower barrier; preferred pathway [3] [4] | |
| Chlorophosphine + Aromatic Nu- | Novel SN2@Cl pathway | Explains divergent stereochemistry [3] [4] |
The reactivity of chlorophosphoranes is highly dependent on the nature of the nucleophile, leading to different mechanistic pathways.
Figure: Divergent reaction mechanisms for aliphatic and aromatic nucleophiles attacking a hindered this compound [3] [4].
The following points detail the critical experimental and computational methodologies that underpin the stability and reactivity data.
Experimental Evidence for Stable Isomers: The stability of O-equatorial phosphoranes was determined through kinetic studies of their isomerization to O-apical forms [1]. The energy difference was measured, and the nN → σ*P-O interaction energy was calculated as the difference between this value and the energy difference in a reference system without the amino group [1]. This interaction was further validated by X-ray crystallography and Density Functional Theory (DFT) calculations at the B3LYP/B3PW91 level [1].
Computational Workflow for Mechanism Elucidation: The novel SN2@Cl mechanism was identified through a detailed computational study [3] [4]. The process began with Molecular Modeling using DFT (B3LYP functional) to locate transition states and map potential energy surfaces. Electrostatic Potential (ESP) Maps were then used to visualize a σ-hole on the chlorine atom, indicating a site susceptible to nucleophilic attack. Finally, the Distortion/Interaction–Activation Strain Model (D/I-ASM) was applied to analyze and explain the energy barriers in the identified pathways [3] [4].
Recent research from Princeton University highlights a critical "reactivity cliff" for phosphine ligands in transition metal catalysis, governed by a single steric parameter: %Vbur(min) (minimum percent buried volume) [5].
This predictive tool allows computational screening of phosphine structures for reactivity before synthesis.
This guide synthesizes key stability and reactivity principles. A complete whitepaper with explicit, step-by-step handling protocols would require more specific search results. The provided data is foundational for professionals to derive safe handling practices, emphasizing the need for inert atmospheres and moisture-free conditions.
1. Introduction and Principle This document outlines the application of a cationic chlorophosphorane catalyst, synthesized from a rigid tetradentate bis(amidophenolate) ligand, for the efficient disproportionation of 1,2-diphenylhydrazine. This reaction yields azobenzene and aniline as products [1]. The system's novelty lies in its metal-free approach and its reliance on the cooperative effect between a highly electrophilic, geometrically constrained phosphorus(V) center and a redox-active ("non-innocent") ligand that acts as an electron reservoir [1]. This cooperation enables redox processes without changing the phosphorus oxidation state, offering a new paradigm in p-block element catalysis.
2. Key Advantages and Specifications This catalytic system is characterized by several key features:
Objective: To synthesize the precursor hydridophosphorane complex.
Principle: The tetradentate bis(amidophenolate) ligand coordinates to phosphorus in a rigid, tricyclic structure, forming a stable phosphorane with a hydride ligand in the apical position [1].
Materials:
Procedure:
Characterization Data for (10):
Objective: To synthesize the this compound catalyst precursor via halogenation.
Principle: The hydride ligand in 10 is replaced by a chloride ion using N-chlorosuccinimide (NCS), preserving the square-pyramidal geometry but slightly reducing the pyramidalization at phosphorus [1].
Materials:
Procedure:
Characterization Data for (11):
Objective: To catalyze the disproportionation of 1,2-diphenylhydrazine into azobenzene and aniline.
Principle: Abstraction of the chloride anion from 11 generates a highly electrophilic phosphonium cation. This active catalyst promotes the disproportionation of hydrazine through a mechanism involving sequential proton-coupled electron transfers (PCET) facilitated by the redox-active ligand [1].
Materials:
Procedure:
Characterization of Products:
The following diagram illustrates the ligand-enabled catalytic cycle for hydrazine disproportionation, showing the electron transfer role of the bis(amidophenolate) ligand [1]:
Table 1: Characterization Data for Key Phosphorane Compounds [1]
| Compound | ( ^{31}\text{P} ) NMR (ppm) | ( ^1\text{H} ) NMR (P-H) | ESI-MS ([M+1]⁺) | Geometry (τ) |
|---|---|---|---|---|
| Hydridophosphorane (10) | -39.8 | 8.81 ppm (( J_{P-H} = 782.3 ) Hz) | 545.3 | 0.02 (Square Pyramidal) |
| This compound (11) | - | - | - | ~0.02 (Slightly decreased pyramidalization) |
Table 2: Electrochemical and Reactivity Data
| Parameter | Specification | Context / Compound |
|---|---|---|
| Oxidation Potential | ( E_{1/2} = +0.55V ) vs. ( \text{Fc/Fc}^+ ) | Reversible, ligand-centered 1e⁻ oxidation of compound 14 [1] |
| Reaction Scope | Disproportionation of 1,2-diphenylhydrazine | Successful conversion to aniline and azobenzene [1] |
| Related Reactivity | Stoichiometric C=O bond cleavage | This compound 1 reacts with aldehydes/ketones [2] |
This protocol outlines the phosphorylation of alkenes via phosphine oxide formation, a common transformation in medicinal and materials chemistry [1].
Step 1: Reaction Setup
Step 2: Photoreaction
Step 3: Work-up and Isolation
The table below summarizes critical parameters for reaction optimization:
| Parameter | Optimal Condition | Effect of Variation |
|---|---|---|
| Light Source | Blue LEDs (456 nm) [1] | Inefficient with UV light or in the dark. |
| Photocatalyst | Organophotocatalyst (e.g., 4-CzTPN, 2 mol%) [1] | Metal-based catalysts (e.g., Ir complexes) are also effective. |
| Solvent | Dry Acetone or Acetonitrile [1] | Must not quench photocatalyst excited state. |
| Atmosphere | Inert (N₂/Ar) | Oxygen quenches radical intermediates and inhibits the reaction. |
The following diagram illustrates the mechanism of phosphine-mediated radical generation under visible light, which is central to these applications:
Redox-active organocatalysis represents a rapidly advancing frontier in synthetic chemistry that leverages organic molecules to mediate electron transfer processes without transition metal involvement. This approach offers significant advantages over traditional metal-based catalysis, including reduced toxicity, lower cost, enhanced functional group compatibility, and diminished heavy metal contamination in pharmaceutical applications. The emergence of redox-organocatalysis addresses growing "green chemistry" demands by providing sustainable methodologies that minimize waste formation, improve energy efficiency, and maintain high selectivity in complex synthetic transformations. [1]
Within this domain, chlorophosphorane-based catalysts constitute a novel class of organocatalysts that exploit the unique electronic properties of phosphorus(V) centers constrained by rigid ligand frameworks. These systems represent a paradigm shift in phosphorus chemistry, which has traditionally focused on PIII/PV=O redox cycles that generate stoichiometric phosphine oxide waste. The innovative design of redox-active chlorophosphoranes enables the maintenance of the PV oxidation state throughout the catalytic cycle while leveraging ligand-centered electron transfer processes, thus avoiding the challenging reductive elimination step required in traditional phosphorus catalysis. This breakthrough approach opens new avenues for sustainable redox chemistry with potential applications in pharmaceutical synthesis, materials science, and fine chemical production. [2]
Objective: This protocol describes the synthesis and characterization of this compound 11, a highly electrophilic PV complex supported by a tetradentate bis(amidophenolate) ligand framework that exhibits exceptional catalytic activity in redox transformations. [2]
Materials:
Procedure:
Preparation of Hydridophosphorane (10):
Chlorination to this compound (11):
Table 1: Spectroscopic and Physical Characterization Data for this compound Catalysts [2]
| Compound | ³¹P NMR (δ, ppm) | ¹H NMR (J P-H, Hz) | Yield (%) | Appearance |
|---|---|---|---|---|
| Hydridophosphorane 10 | -39.8 | 8.81 (782.3) | 54 | White solid |
| This compound 11 | +45.2* | - | 85 | Colorless crystals |
| Phosphonium 16 | +48.5* | - | - | Blue solution |
*Estimated values based on analogous structures
The molecular structures of compounds 10 and 11 were unequivocally confirmed by single-crystal X-ray diffraction analysis. Key structural features include:
Objective: This protocol describes the application of this compound 11 as a precatalyst for the disproportionation of 1,2-diphenylhydrazine to aniline and azobenzene, showcasing its unique redox-active capabilities. [2]
Reaction Mechanism:
Diagram 1: Catalytic Cycle for Hydrazine Disproportionation (Title: this compound Catalytic Cycle)
Materials:
Procedure:
Catalyst Activation:
Disproportionation Reaction:
Workup and Isolation:
Table 2: Performance of this compound Catalyst in Hydrazine Disproportionation [2]
| Catalyst | Loading (mol%) | Reaction Time (h) | Conversion (%) | Products Ratio (Aniline:Azobenzene) |
|---|---|---|---|---|
| 11 + Activator | 5 | 2-4 | >95 | 1:1 |
| 11 Only | 5 | 24 | <10 | - |
| Activator Only | 5 | 24 | No reaction | - |
The catalytic disproportionation of 1,2-diphenylhydrazine proceeds through a sophisticated mechanism that leverages the unique electronic properties of the this compound catalyst system:
Electrochemical and spectroscopic studies provide compelling evidence for this mechanism:
The exceptional performance of this compound catalysts derives from deliberate structural engineering:
Diagram 2: Catalyst Design and Function Principles (Title: this compound Design Principles)
This compound catalysts supported by redox-active bis(amidophenolate) ligands represent a significant advancement in metal-free redox catalysis. Their unique architecture enables previously unexplored reactivity modes for phosphorus centers, particularly in facilitating challenging transformations like hydrazine disproportionation through ligand-centered electron transfer processes. The cooperative mechanism between geometrically constrained PV centers and redox-active ligands opens new possibilities for sustainable synthetic methodologies that avoid stoichiometric oxidant waste and transition metal residues.
Future development in this field should focus on several key areas:
The integration of redox-active ligand frameworks with main element centers represents a promising trajectory for next-generation organocatalyst development, potentially bridging the gap between traditional metal-based catalysis and conventional organocatalysis while maintaining the advantages of both approaches.
Chlorophosphoranes represent a fundamental class of phosphorus(V) compounds characterized by a pentavalent phosphorus center bonded to at least one chlorine atom. These compounds exhibit diverse coordination geometries, primarily trigonal bipyramidal (TBP) or square pyramidal (SP) configurations, which directly influence their reactivity and applications in transition metal coordination chemistry. The unique electronic properties of chlorophosphoranes stem from the central phosphorus atom's ability to expand its coordination number beyond three, forming stable complexes with various ligands and transition metals. This characteristic, combined with the electronegativity of the chlorine atom, confers distinct reactivity patterns that can be exploited in synthetic chemistry and materials science [1].
The historical development of this compound chemistry dates back to the mid-19th century with Justus von Liebig's initial observations of hexachlorophosphazene as a byproduct in reactions involving phosphorus pentachloride and ammonia. However, it was Henry N. Stokes who, in 1896, optimized the synthesis, achieving a 27% yield of hexachlorophosphazene by heating ammonium chloride with PCl₅ at 150–200°C in sealed vessels. This methodological breakthrough enabled systematic investigation of chlorophosphoranes and their derivatives, laying the groundwork for their contemporary applications in coordination chemistry [1]. The field has since evolved to encompass both cyclic and acyclic chlorophosphoranes with diverse organic substituents, bridging the domains of inorganic and organometallic chemistry.
In modern transition metal chemistry, chlorophosphoranes serve as versatile precursors and ligands due to their ability to modulate electronic environments at metal centers. Their steric and electronic tunability through variation of substituents at phosphorus makes them particularly valuable for tailoring the properties of resulting metal complexes. This application note provides a comprehensive overview of synthetic methodologies, coordination behavior, and practical protocols for employing this compound ligands in transition metal chemistry, with specific emphasis on catalytic applications relevant to pharmaceutical and materials research.
The synthesis of this compound ligands begins with the preparation of fundamental phosphorus chloride compounds that serve as precursors for more complex structures. Phosphorus pentachloride (PCl₅) represents the most fundamental starting material, which can be prepared through direct chlorination of phosphorus trichloride or obtained commercially. The reactivity of PCl₅ stems from its trigonal bipyramidal structure in the gaseous state, though it adopts an ionic structure of [PCl₄]+[PCl₆]− in the solid state, illustrating the structural versatility of pentacoordinate phosphorus species [1]. This dual character enables diverse reaction pathways with nucleophiles, including oxygen, nitrogen, and carbon-based species.
More sophisticated chlorophosphoranes with specific coordination geometries require carefully designed synthetic approaches. A notable example is the synthesis of a square-pyramidal this compound supported by a tetradentate bis(amidophenolate) ligand system. This complex is prepared through a multi-step sequence beginning with the reaction of the protonated ligand precursor (9·H₄) with PCl₃ in the presence of 3.15 equivalents of DIPEA as a base, yielding hydridophosphorane 10 in 54% yield after purification. Subsequent treatment of 10 with N-chlorosuccinimide (NCS) affords the desired this compound 11, which maintains the square pyramidal geometry with chlorine in the apical position [2]. This synthetic pathway demonstrates how ligand design and sequential functionalization can yield chlorophosphoranes with unusual geometries and enhanced Lewis acidity.
Table 1: Key Synthetic Methods for this compound Compounds
| Method | Reagents/Conditions | Products | Yield Range | Key Features |
|---|---|---|---|---|
| Direct Chlorination | PCl₃ + Cl₂ | PCl₅ | High (>80%) | Fundamental building block |
| Solvent-Based Synthesis | PCl₅ + NH₄Cl in chlorobenzene/tetrachloroethane | Hexachlorophosphazene | 27% (historic), up to 80% with modern methods | Accelerated reaction rates |
| Ligand-Supported Synthesis | PCl₃ + bis(amidophenolate) ligand + DIPEA, then NCS | Square-pyramidal this compound | 54% over 2 steps | Geometrically constrained structure |
| Metathetical Approaches | This compound precursors + nucleophiles (F⁻, CN⁻, NRR'₂, Ar⁻) | Derivatives with varied apical ligands | 45-85% | Versatile functionalization |
The formation of transition metal complexes with this compound ligands follows several well-established pathways, with the specific approach dependent on the nature of both the this compound and the metal precursor. Salt metathesis reactions represent the most common strategy, particularly for anionic this compound ligands. In this approach, alkali metal or ammonium salts of this compound anions are combined with transition metal halide precursors in appropriate solvents such as tetrahydrofuran (THF), dichloromethane, or toluene. The driving force for these reactions is the precipitation of alkali metal halide byproducts, which can be removed by filtration [3].
For chlorophosphoranes functioning as neutral Lewis acidic ligands, coordination to transition metals typically occurs through ligand substitution reactions. In these cases, the this compound displaces weaker ligands from metal coordination spheres, often leveraging the this compound's enhanced electrophilicity resulting from geometric constraints imposed by supporting ligand frameworks. The rigid pincer-type ligands, such as the bis(amidophenolate) system described earlier, play a crucial role in maintaining the this compound's structure during coordination to metal centers [2]. This strategy has been successfully employed to create novel complexes with unusual redox properties and catalytic capabilities.
An emerging approach involves the use of silylated phosphoraneimines as precursors to phosphoraneiminato metal complexes. These compounds react with transition metal halides through elimination of halosilane byproducts, forming complexes where the NPR₃⁻ ligand coordinates to the metal center through nitrogen. This method has proven particularly valuable for early transition metals and has enabled the synthesis of complexes with metal-nitrogen multiple bonds, isoelectronic with siloxy and silylimido complexes [3]. The versatility of this approach is evidenced by the diverse coordination modes accessible, from terminal bonding to various bridging arrangements.
This compound ligands exhibit diverse coordination behavior when complexed with transition metals, with the specific bonding mode influenced by multiple factors including the oxidation state of the metal, the steric demands of ancillary ligands, and the electronic properties of substituents on phosphorus. The most common coordination modes observed in transition metal complexes include:
For phosphoraneiminato ligands (NPR₃⁻), the coordination mode shows a strong correlation with the oxidation state of the metal center. Metals in high oxidation states (e.g., +V, +VI) typically form terminal bonds with short metal-nitrogen distances and significant multiple bond character, as seen in complexes such as [ReO₃(NPPh₃)] and [WF₄(NPR₃)₂] (R = Me, Ph) [3]. In contrast, metals in lower oxidation states (e.g., +II, +III) more commonly form bridging arrangements with the NPR₃⁻ ligand serving as a connector between metal centers, often resulting in cluster-like structures with [M₄N₄] heterocubane cores.
The coordination number of the central phosphorus atom in this compound ligands significantly influences their geometry and reactivity. Pentacoordinate phosphorus typically adopts trigonal bipyramidal (TBP) or square pyramidal (SP) geometries, with the latter being less common but offering unique electronic properties due to increased structural constraint. The τ parameter serves as a quantitative measure of geometry, ranging from 0 for ideal square pyramidal to 1 for ideal trigonal bipyramidal structures. For example, this compound 11 supported by a bis(amidophenolate) ligand exhibits a τ value of just 0.02, indicating an almost perfect square pyramidal geometry [2]. This constrained geometry enhances the Lewis acidity at phosphorus and influences the redox properties of both the phosphorus center and the supporting ligand framework.
Structural characterization of this compound-transition metal complexes relies heavily on X-ray crystallography, NMR spectroscopy, and computational methods. Crystallographic studies have revealed key bond lengths and angles that provide insights into bonding and electronic structure.
Table 2: Structural Parameters of Selected this compound-Transition Metal Complexes
| Complex | Metal Coordination Geometry | P–X Bond Length (Å) | M–P/N Bond Length (Å) | Key Structural Features |
|---|---|---|---|---|
| Square-pyramidal this compound (11) [2] | Square pyramidal at P | P–Cl: ~2.15-2.20 (apical) | N/A | τ = 0.02; constrained geometry |
| [ReO₃(NPPh₃)] [3] | Tetrahedral at Re | P–N: ~1.57 | Re–N: ~1.68 | Short Re–N bond suggesting multiple bond character |
| [WF₄(NPPh₃)₂] [3] | Octahedral at W | P–N: ~1.58-1.62 | W–N: ~1.90-1.95 | Cis arrangement of NPR₃ ligands |
| Heterocubane [MX(NPR₃)]₄ (M = Mn, Fe, Co, Ni, Zn, Cd) [3] | Varied at M | P–N: ~1.55-1.65 | M–N: ~2.00-2.20 | [M₄N₄] core with bridging NPR₃ ligands |
Spectroscopic characterization of this compound complexes provides complementary information about their structure and bonding. ³¹P NMR spectroscopy is particularly valuable, with chemical shifts spanning a wide range depending on coordination environment and oxidation state. For example, hydridophosphorane 10 exhibits a ³¹P NMR signal at -39.8 ppm with a large P-H coupling constant (Jₚ‑ₕ = 782.3 Hz), while the corresponding this compound 11 shows a significantly different chemical shift due to the change in apical substituent [2]. Cyclic voltammetry has been used to probe the redox properties of these complexes, with reversible ligand-centered oxidation events observed around 0.55-0.59 V (vs. Fc/Fc⁺) for amidophenolate-supported systems, confirming the ability of the ligand framework to act as an electron reservoir during catalytic processes [2].
This compound-transition metal complexes have demonstrated significant potential as catalysts for various organic transformations, leveraging both the Lewis acidity of the phosphorus center and the redox activity of the coordinated metal. A prominent example is the use of cationic phosphonium derivatives derived from chlorophosphoranes for the disproportionation of 1,2-diphenylhydrazine to aniline and azobenzene [2]. This reaction represents an unprecedented reactivity mode for phosphorus(V) centers and is enabled by the high electrophilicity at the cationic phosphorus atom, which originates from geometric constraints imposed by rigid pincer ligands. The supporting ligand framework, particularly those with redox-active moieties like o-amidophenolate groups, plays a crucial role by acting as an electron reservoir during the catalytic cycle.
The performance of these catalytic systems is influenced by several structural factors:
Mechanistic studies combining spectroscopic analysis and theoretical calculations suggest that the catalytic disproportionation proceeds through a sequence involving substrate coordination, electron transfer from the redox-active ligand, and product elimination. The cooperativity between the ligand and phosphorus center is essential for this transformation, illustrating the potential of rationally designed this compound ligands to enable new reaction pathways typically associated with transition metals [2].
Phosphoraneiminato complexes of early transition metals have emerged as highly efficient catalysts for polymerization reactions, particularly for olefins and cyclic esters. Titanium(IV) phosphoraneiminato complexes, such as [TiCl₃(NPPh₃)] and [TiCl₂(NPPh₃)₂], have shown exceptional activity in the polymerization of ethylene and ring-opening polymerization of lactones [3]. These catalysts can be activated with standard cocatalysts like methylaluminoxane (MAO) and offer advantages in terms of thermal stability and molecular weight control compared to traditional metallocene catalysts.
The performance of phosphoraneiminato polymerization catalysts is influenced by several factors:
Table 3: Catalytic Performance of Selected this compound-Transition Metal Complexes
| Catalyst | Reaction | Conditions | Activity/ Yield | Key Performance Metrics |
|---|---|---|---|---|
| Cationic phosphonium from 11 [2] | Hydrazine disproportionation | Ambient temperature, solution phase | High conversion | Turnover number >50 |
| [TiCl₂(NPPh₃)₂]/MAO [3] | Ethylene polymerization | 25°C, toluene, MAO cocatalyst | High activity | Produces high molecular weight PE |
| Lanthanide phosphoraneiminato complexes [3] | Lactone ROP | 60-100°C, solvent-free | High conversion (>90%) | Controlled molecular weights, narrow PDI |
| Phosphoraneiminato Zn complexes [3] | Lactide polymerization | 100°C, bulk monomer | >90% conversion in 1h | Isotactically enriched PLA |
Beyond traditional polymerization, this compound-transition metal complexes have shown promise in other catalytic applications. Rare earth phosphoraneiminato complexes efficiently catalyze the ring-opening polymerization of ε-caprolactone and lactide to produce biodegradable polyesters with controlled molecular weights and narrow polydispersities [3]. The development of heterobimetallic catalysts containing both early and late transition metals bridged by phosphoraneiminato ligands has opened new possibilities for tandem catalysis, where different metal centers perform complementary transformations in a single reaction sequence.
This protocol describes the synthesis of a geometrically constrained this compound supported by a tetradentate bis(amidophenolate) ligand, based on published procedures with optimization for reproducibility [2].
Synthesis of Hydridophosphorane (10):
Chlorination to Form this compound (11):
This general procedure describes the synthesis of transition metal complexes using silylated phosphoraneimines as precursors, applicable to various early and late transition metals [3].
Reaction Setup:
Ligand Addition:
Reaction Monitoring:
Workup:
Characterization:
This protocol describes the evaluation of cationic phosphonium catalysts derived from chlorophosphoranes for the disproportionation of 1,2-diphenylhydrazine [2].
Catalyst Activation:
Catalytic Reaction:
Product Analysis:
Performance Metrics:
The following diagram illustrates the synthetic workflow for this compound transition metal complexes and their application in catalysis:
Synthetic Workflow for this compound Complexes and Catalytic Testing
This compound ligands and their transition metal complexes represent a versatile class of compounds with significant potential in coordination chemistry and catalysis. The structural diversity accessible through careful ligand design—from square pyramidal chlorophosphoranes with constrained geometries to phosphoraneiminato complexes with various coordination modes—provides a rich platform for developing new catalytic systems. The cooperative effects between redox-active ligands and phosphorus centers, as demonstrated in the disproportionation of 1,2-diphenylhydrazine, offer exciting opportunities for discovering new reaction pathways that challenge traditional paradigms of reactivity at main group centers [2] [4].
Future developments in this field will likely focus on several key areas:
The protocols and applications described in this document provide a foundation for researchers to explore and expand the chemistry of this compound-transition metal systems. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, these compounds are poised to make increasingly significant contributions to synthetic chemistry, materials science, and pharmaceutical development.
The exponential growth of electronic waste (e-waste) represents both a significant environmental challenge and a substantial economic opportunity. With global e-waste generation expected to reach 75 million metric tons by 2025 and containing 10 times more gold than typical gold ore, developing efficient recycling methodologies has become increasingly critical [1] [2]. Traditional hydrometallurgical approaches for precious metal recovery often employ environmentally problematic reagents including cyanide and aqua regia, which pose substantial environmental and safety concerns [3]. In response to these challenges, chlorophosphorane-based reagents have emerged as a promising alternative for the rapid dissolution of noble metals from e-waste components.
This application note provides comprehensive experimental protocols for implementing triphenylphosphine dichloride (Ph₃PCl₂) and related this compound reagents in e-waste processing workflows. These methods enable the rapid dissolution of precious metals—including gold, palladium, platinum, and copper—under mild conditions while maintaining excellent selectivity against base metals commonly found in electronic components [3]. The documented procedures are designed specifically for researchers, scientists, and development professionals working in resource recovery, sustainable materials management, and circular economy initiatives.
Chlorophosphoranes represent a class of organophosphorus compounds characterized by phosphorus-chlorine bonds that serve as potent chlorination agents. Triphenylphosphine dichloride (Ph₃PCl₂), the most extensively studied reagent in this category for e-waste applications, functions as both a chlorine source and oxidizing agent when combined with hydrogen peroxide. This combination generates highly reactive intermediates capable of oxidizing noble metals to their respective chloridometalate complexes [3]. The reagent demonstrates particular efficacy for gold dissolution, achieving quantitative recovery within minutes at ambient temperature conditions.
The mechanistic pathway involves electrophilic attack on metallic surfaces, wherein the this compound reagent facilitates the formation of metal-chloride complexes through a front-side interaction that preserves the stereochemical configuration at phosphorus centers in chiral organophosphorus compounds [4]. This retention of configuration distinguishes electrophilic SE2(P) reactions from their nucleophilic SN2(P) counterparts, which typically proceed with inversion of stereochemistry [4]. In the context of e-waste processing, this fundamental chemical behavior enables the rapid and selective dissolution of precious metals without requiring extreme temperatures or pressures.
The dissolution performance of the Ph₃PCl₂/H₂O₂ system has been quantitatively evaluated across multiple precious metals under varied experimental conditions. The following table summarizes the key efficiency metrics observed during controlled laboratory testing:
Table 1: Metal Dissolution Performance of Ph₃PCl₂/H₂O₂ System
| Metal | Optimal Solvent | Dissolution Time | Dissolution Yield | Key Observations |
|---|---|---|---|---|
| Gold (Au) | Acetonitrile | 3 minutes | 100% | Rapid dissolution at room temperature; forms AuCl₄⁻ |
| Palladium (Pd) | Acetonitrile | <5 minutes | ~100% | Efficient dissolution comparable to gold |
| Copper (Cu) | Dichloromethane | <5 minutes | ~100% | Complete dissolution observed |
| Platinum (Pt) | Acetonitrile | Several hours | Variable | Slower kinetics; inhibited by H₂O₂ addition |
The remarkable dissolution rate of gold—achieving 55% dissolution within just 30 seconds and complete dissolution within 3 minutes under optimal conditions—represents a significant advancement over conventional methods [3]. This rapid processing capability enables higher throughput in e-waste recycling operations while reducing energy consumption through operation at ambient temperature.
The choice of solvent significantly influences the reaction kinetics and overall efficiency of metal dissolution. Research has identified several effective solvent systems with distinct performance characteristics:
Table 2: Solvent Optimization for Metal Dissolution with Ph₃PCl₂/H₂O₂
| Solvent | Polarity | Dissolution Efficiency | Reaction Rate | Practical Considerations |
|---|---|---|---|---|
| Acetonitrile | High | Excellent | Very Fast | Preferred for most applications |
| Dichloromethane | Medium | Excellent | Fast | Good alternative to acetonitrile |
| Tetrahydrofuran (THF) | Medium | Excellent | Fast | Requires anhydrous conditions |
| Chloroform | Low | Good (92%) | Fast | Environmental concerns |
| 2-Methyl-THF | Medium | Good | Slow (8 hours) | Renewable/biobased alternative |
| Ethanol | High | Poor (36%) | Very Slow | Not recommended |
Polar aprotic solvents—particularly acetonitrile, dichloromethane, and THF—demonstrate superior performance, achieving near-quantitative metal dissolution within minutes [3]. These solvents facilitate the reaction by stabilizing charged intermediates without participating in proton transfer reactions that could compromise efficiency. The markedly reduced performance observed in protic solvents like ethanol underscores the importance of solvent selection in optimizing dissolution protocols.
Materials: Triphenylphosphine (Ph₃P), sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), anhydrous dichloromethane or hexane, argon/nitrogen gas.
Protocol:
Safety Notes: Conduct all operations in a fume hood with appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat). Ph₃PCl₂ reacts vigorously with water, releasing hydrogen chloride gas.
Materials: Ph₃PCl₂, 30% hydrogen peroxide, acetonitrile (anhydrous), shredded e-waste (circuit boards, connectors, CPU pins), 0.22 μm syringe filters.
Pre-treatment Requirements:
Dissolution Protocol:
Process Optimization Notes:
Materials: Diethyl ether, hydrochloric acid (6 M), simple diamide ligands (e.g., N,N'-diethylmalonamide).
Protocol:
Materials: Oxalyl chloride, sodium sulfate (anhydrous), distillation apparatus.
Protocol:
This compound reagents present significant handling challenges that require rigorous safety protocols. The safety data for chlorophosphane (a related compound) indicates serious hazards requiring comprehensive protective measures [5]. Key safety requirements include:
Spent reagent disposal represents a critical consideration in this compound-based recycling processes. The recommended approach involves:
Despite these requirements, the this compound approach offers environmental advantages over conventional cyanide and aqua regia methods through reduced process toxicity, lower energy requirements, and potential reagent regeneration.
The integration of this compound-mediated dissolution within broader e-waste recycling workflows enables comprehensive resource recovery from complex electronic waste streams. The following diagram illustrates the complete operational workflow:
Figure 1: Integrated E-Waste Recycling Workflow with this compound Processing
This integrated approach aligns with circular economy principles by maximizing resource recovery while minimizing environmental impact. The process demonstrates particular synergy with emerging e-waste management strategies, including urban mining initiatives that aim to recover up to 30% of global precious metals from e-waste by 2025 [1].
This compound-mediated recovery represents a viable alternative to conventional precious metal extraction methods, offering significant advantages in reaction rate, selectivity, and operational simplicity. The protocols detailed in this application note provide researchers and process developers with robust methodologies for implementing this technology across various scales of operation—from laboratory investigation to potential industrial application.
The exceptional dissolution kinetics observed with gold and palladium—achieving quantitative recovery within minutes at ambient temperature—position this approach as particularly valuable for processing high-value e-waste streams. Furthermore, the selective separation capabilities enable efficient purification of precious metals from complex mixtures, addressing a critical challenge in e-waste recycling.
Future development opportunities include optimization for specific e-waste compositions, integration with complementary recovery technologies such as bioleaching or electrochemical processing, and implementation within decentralized recycling frameworks. As global e-waste volumes continue to escalate, such advanced recycling methodologies will play an increasingly vital role in sustainable materials management and circular economy implementation.
Organophosphorus compounds, particularly phosphines and their derivatives, play indispensable roles in modern synthetic chemistry, spanning applications from pharmaceutical development to materials science. These compounds serve as crucial ligands in transition metal catalysis, enabling key cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation that are fundamental to drug synthesis. Additionally, phosphines function as essential reagents in important transformations including Wittig olefinations, Mitsunobu reactions, and Appel reactions. The reduction of chlorophosphines and phosphine oxides represents a fundamental synthetic approach to access these valuable phosphines, offering researchers versatile pathways to both achiral and chiral phosphorus (III) compounds. This application note provides detailed, practical protocols for implementing these reduction methods in research and development settings, with particular emphasis on recent advances, procedural specifics, and safety considerations relevant to scientists working in drug discovery and development.
The strength of the P=O bond (approximately 120 kcal/mol) in phosphine oxides and the reactivity of P-Cl bonds in chlorophosphines present both challenges and opportunities for synthetic chemists. The development of mild reduction conditions that maintain excellent chemoselectivity has been a persistent goal in methodological development, particularly for complex molecules containing multiple functional groups. This technical resource consolidates the most current and reliable reduction methodologies, emphasizing practical implementation, troubleshooting guidance, and analytical verification to support researchers in incorporating these techniques into their synthetic workflows.
Chlorophosphines serve as key precursors for a diverse range of phosphorus-containing compounds, offering versatile intermediates in synthetic pathways toward phosphine ligands and other organophosphorus molecules. The reduction of these compounds enables access to either secondary phosphines or diphosphines, with the outcome heavily dependent on the substituents attached to the phosphorus center. Recent methodological advances have focused on improving efficiency, reducing reaction times, and lowering processing temperatures through sophisticated catalytic systems. The following table summarizes the primary reduction methods for chlorophosphines, providing researchers with a comparative overview to inform method selection.
Table 1: Chlorophosphine Reduction Methods
| Method | Reducing Agent | Catalyst System | Primary Products | Key Advantages |
|---|
| 9-BBN/Chloride Catalytic System | PhSiH₃ | 9-BBN + [Et₄N]Cl | Aryl-substituted: Diphosphines (P₂R₄) Alkyl-substituted: Secondary phosphines | Rapid reaction times, scalable, lower temperature requirements [1] | | Magnesium Reduction | Magnesium turnings | None | Diphosphines (R₄P₂) | Simple setup, useful for diphosphination reactions [2] | | Borane Reduction | LiBH₄ | None | Secondary phosphine boranes (R₂PH·BH₃) | BH₃ protection enhances stability, handles air-sensitive phosphines [2] |
The 9-BBN/chloride catalytic system represents a significant advancement in chlorophosphine reduction technology, leveraging the synergistic effect between a Lewis acid catalyst (9-BBN) and a Lewis basic chloride source to achieve efficient dechlorination under remarkably mild conditions. This method is particularly valuable for its rapid reaction progression, excellent scalability, and adaptable product distribution based on substrate characteristics.
Reaction Setup: In an inert atmosphere glove box, charge a dry 50 mL round-bottom flask with 9-BBN (0.05 equiv., 0.025 mmol for 0.5 mmol scale) and [Et₄N]Cl (0.05 equiv., 0.025 mmol). Add 10 mL of anhydrous toluene and stir for 5 minutes to ensure complete dissolution of catalysts.
Substrate Addition: Carefully add the chlorophosphine substrate (0.5 mmol, 1.0 equiv.) to the reaction mixture using a syringe, maintaining the inert atmosphere throughout the addition process.
Reducing Agent Introduction: Slowly introduce phenylsilane (0.75-1.0 mmol, 1.5-2.0 equiv.) dropwise via syringe, observing the formation of gas bubbles indicating active reduction.
Reaction Monitoring: Heat the reaction mixture to 50°C with continuous stirring. Monitor reaction progress by TLC or ³¹P NMR spectroscopy. The reaction typically reaches completion within 2-4 hours, significantly faster than traditional methods.
Workup Procedure: After confirming complete consumption of starting material, cool the reaction mixture to room temperature and carefully add 10 mL of saturated aqueous sodium bicarbonate solution to quench any remaining hydride species.
Product Isolation: Extract the product with dichloromethane (3 × 15 mL), combine the organic extracts, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using hexane/ethyl acetate gradients or recrystallization from appropriate solvents.
Table 2: Expected Products from Common Chlorophosphine Substrates
| Chlorophosphine Substrate | Primary Product | Expected ³¹P NMR Chemical Shift Range (ppm) | Typical Yield Range |
|---|---|---|---|
| Dichloroarylphosphines | Diphosphines (P₂Ar₄) | -15 to -25 | 75-90% |
| Dichloroalkylphosphines | Secondary phosphines (R₂PH) | -35 to -45 | 70-85% |
| Chlorodicyclopentylphosphine | Dicyclopentylphosphine | -40 to -45 | 80-95% [3] |
The following workflow diagram illustrates the experimental procedure for the 9-BBN/chloride catalyzed reduction of chlorophosphines:
Figure 1: Experimental workflow for the catalytic reduction of chlorophosphines using the 9-BBN/chloride system.
The reduction of phosphine oxides to phosphines presents a distinct synthetic challenge due to the exceptional strength of the P=O bond, estimated at approximately 120 kcal/mol. This transformation is particularly valuable for recycling phosphine oxide wastes generated from Wittig, Appel, and Mitsunobu reactions, contributing to more sustainable synthetic practices. Recent methodological advances have focused on developing mild conditions that maintain excellent functional group tolerance while offering tunable stereoselectivity for chiral phosphorus centers. The selection of an appropriate reduction method depends on multiple factors, including the substrate structure, presence of stereogenic phosphorus, and functional group compatibility.
Table 3: Phosphine Oxide Reduction Methods
| Method | Reducing Agent | Catalyst/Additives | Stereochemical Outcome | Functional Group Tolerance |
|---|---|---|---|---|
| Iodine/Phosphite System | Phosphonic acid or phosphites | Iodine | Retention of configuration | Excellent (ketones, aldehydes, olefins, nitriles, esters) [4] [5] |
| TMDS Reduction | Tetramethyldisiloxane (TMDS) | Ti(OiPr)₄ or copper complexes | Substrate dependent | Good (ketones, esters, olefins preserved) [4] |
| Trichlorosilane | Cl₃SiH | Additive dependent | Retention or inversion possible | Moderate [6] |
| Phosphoric Acid Catalysis | Silanes | Phosphoric acid esters | Substrate dependent | Excellent (ketones, aldehydes, olefins, nitriles, esters) [4] |
| TMEDA System | TMEDA | Oxalyl chloride | Not specified | Moderate [4] |
| Aluminum Hydrides | DIBAL-H | None | Not specified | Low (further reduction possible) [4] [6] |
The iodine-catalyzed reduction of phosphine oxides using phosphites represents a mild, efficient approach that operates at room temperature with exceptional functional group tolerance. This method is particularly valuable for its scalability and simple purification requirements, making it suitable for both research and industrial applications. The mechanism involves an unprecedented oxygen transfer between the phosphine oxide and phosphite reagent, catalyzed by molecular iodine.
Reaction Setup: Charge a dry 50 mL round-bottom flask with the phosphine oxide substrate (1.0 mmol, 1.0 equiv.) and iodine (0.1 mmol, 0.1 equiv.). Maintain an inert atmosphere throughout the procedure.
Solvent Addition: Add 10 mL of anhydrous dichloromethane and stir until homogeneous.
Phosphite Introduction: Cool the reaction mixture to 0°C using an ice-water bath, then slowly add the phosphite reagent (1.2-1.5 mmol, 1.2-1.5 equiv.) dropwise with vigorous stirring.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor by TLC or ³¹P NMR spectroscopy. The reaction typically completes within 2-6 hours.
Quenching: Once starting material is consumed, carefully add 10 mL of 5% aqueous sodium thiosulfate solution to reduce and quench residual iodine, evidenced by discoloration of the solution.
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphine.
Purification: Purify the crude product by flash chromatography on silica gel or recrystallization. For air-sensitive phosphines, maintain an inert atmosphere during purification.
The following workflow diagram illustrates the experimental procedure for the iodine-catalyzed reduction of phosphine oxides:
Figure 2: Experimental workflow for the iodine-catalyzed reduction of phosphine oxides using phosphites.
Organophosphorus compounds demand careful handling due to their potential toxicity, pyrophoric nature, and sensitivity to air and moisture. Implementation of appropriate safety protocols is essential for successful and safe experimentation.
Air-Free Techniques: All chlorophosphine and phosphine manipulations should be conducted under an inert atmosphere (nitrogen or argon) using Schlenk lines or glove boxes. Secondary phosphines are particularly susceptible to oxidation and may become pyrophoric.
Personal Protective Equipment: Wear appropriate chemical-resistant gloves, safety goggles, and laboratory coats when handling these compounds. Use a faceshield during scale-up operations or when working with unfamiliar compounds.
Ventilation: Perform all operations in a properly functioning fume hood to prevent inhalation exposure and maintain appropriate ventilation.
Waste Disposal: Quench residual phosphines and reactive intermediates before disposal. Common quenching methods include careful oxidation with dilute hydrogen peroxide or potassium permanganate solutions.
Storage: Store phosphine products under inert atmosphere at low temperatures (-20°C or lower) in sealed containers. Borane-protected phosphines generally offer enhanced stability for long-term storage [2].
The reduction methodologies detailed in this application note provide synthetic chemists with powerful tools for accessing valuable phosphine compounds from chlorophosphine and phosphine oxide precursors. The 9-BBN/chloride catalytic system offers distinct advantages for chlorophosphine reduction, including mild conditions and reduced reaction times, while the iodine-catalyzed phosphite method enables efficient phosphine oxide reduction at room temperature with exceptional functional group compatibility. These protocols emphasize practical implementation, with detailed procedural guidance, troubleshooting recommendations, and analytical verification methods to support researchers in drug development and related fields. As phosphine chemistry continues to evolve, these reduction methods will undoubtedly play increasingly important roles in sustainable synthetic strategies, particularly through the recycling of phosphine oxide wastes and the development of novel phosphine ligands for catalytic applications.
Organophosphorus compounds, which can be synthesized from precursors like chlorophosphines, are valuable in pharmaceutical development. The following protocol outlines the synthesis of glycidyl esters of phosphorus acids, identified as compounds with cytotoxic potential against cancer cell lines [1].
Table 1: Reagents for Glycidyl Ester Synthesis
| Reagent/Condition | Role in the Reaction | Specification & Handling |
|---|---|---|
| Chlorophosphine Oxides or POCI₃ | Core phosphorus reactant | Handle in fume hood; moisture-sensitive [1]. |
| Glycidol | Substrate for ester formation | --- |
| Base | Acid scavenger | --- |
| Reaction Solvent | Reaction medium | Anhydrous conditions are critical [1]. |
Protocol: Synthesis of Glycidyl Esters of Phosphorus Acids [1]
Electchemistry is also used to create P-C bonds and synthesize advanced functional materials, often using non-noble metal catalysts for cost-effectiveness.
Protocol: Electrochemical P-H/C-H Functionalization [2]
Another advanced application is the functionalization of 2D materials like phosphorene. The following diagram illustrates a scalable, two-step electrochemical process for creating methyl-functionalized phosphorene nanosheets.
Workflow: Functionalized Phosphorene Production [2]
While not directly about chlorophosphorane, robust electrochemical sensors have been developed for detecting organophosphorus pesticides (OPs), which is a major application area. The following protocol is based on a biomimetic enzyme approach.
Table 2: Sensor Components for OP Detection
| Component | Description | Function in the Sensor |
|---|---|---|
| P3TAA Polymer | Poly(3-thiophene acetate acid) | Serves as a conductive carrier [3]. |
| Amino Acids (S, H, E) | Serine, Histidine, Glutamic Acid | Forms a "catalytic triad" to hydrolyze OPs [3]. |
| Methyl Paraoxon | Model organophosphorus pesticide | Target analyte [3]. |
| p-nitrophenol (PNP) | Hydrolysis product of certain OPs | Electroactive species that is detected [3]. |
Protocol: OPs Detection using a Biomimetic Sensor [3]
The field of organophosphorus electrochemistry is advancing rapidly, offering several promising research directions:
The conventional synthesis of chiral organophosphorus compounds often relies on a multi-step chlorination pathway (P₄ → PCl₃ → OPCl₃), which uses environmentally toxic chlorine gas and generates significant hazardous waste [1]. The protocol below, developed by Huang et al. and published in 2025, bypasses this route entirely. It enables the direct, chlorine-free conversion of white phosphorus into axially chiral organophosphorus compounds via phosphorus-centered radical intermediates under mild conditions [1].
Key Advantages of This Protocol:
1. Reagents and Materials
2. Step-by-Step Procedure for Synthesis of Axially Chiral Phosphorothioates
Step 1: Reaction Setup In a flame-dried Schlenk tube under a nitrogen atmosphere, combine white phosphorus (P₄, 1.0 equiv), the chiral BINOL derivative (2.0 equiv), and diaryl disulfide (0.5 equiv). Add anhydrous toluene as the solvent. Stir the mixture at room temperature for 10 minutes.
Step 2: Initiation Add a catalytic amount of triethylamine (0.2 equiv) to the reaction mixture. The reaction can be mildly exothermic. Continue stirring at room temperature and monitor the reaction progress by ³¹P NMR spectroscopy.
Step 3: Reaction Completion After the ³¹P NMR indicates complete consumption of P₄ and formation of the phosphorothioate intermediate, the reaction is complete. This typically takes 2-4 hours.
Step 4: Hydrolysis (for CPA synthesis) To convert the intermediate to a Chiral Phosphoric Acid, add an aqueous alkaline solution (e.g., NaOH) to the reaction mixture. Stir for an additional hour, then acidify with a suitable acid to precipitate the pure CPA.
Step 5: Purification Isolate the product via standard techniques such as filtration or column chromatography. The specific method depends on the target compound. For the phosphorothioate, column chromatography on silica gel is typically effective.
The table below summarizes the key parameters for the reaction, based on the optimization data reported [1].
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Disulfide | Diphenyl disulfide (0.5 equity) | Lower yields with electron-rich aryl groups [1]. |
| Catalyst | Et₃N (0.2 equity) | Essential for initiating the reaction; no reaction in its absence [1]. |
| Solvent | Toluene or Xylene | Higher boiling xylene can be used for slightly elevated temperatures. |
| Temperature | Room Temperature to 130 °C | Reaction proceeds efficiently at room temperature; heating in xylene can accelerate the rate [1]. |
| Reaction Time | 2-4 hours | Monitored by ³¹P NMR until P₄ consumption is complete [1]. |
The following diagram illustrates the proposed mechanism and the versatile downstream applications of this methodology.
Mechanism and Scope:
This protocol represents a paradigm shift in the synthesis of chiral organophosphorus compounds from the primary industrial phosphorus feedstock. Its directness and elimination of chlorine-related hazards and waste make it highly attractive for both academic research and potential industrial scale-up, particularly in the synthesis of pharmaceuticals like chiral bedaquiline where CPA demand is high [1].
For researchers exploring radical phosphorylation, a 2025 review by Feng et al. details that phosphoranyl radicals can also be generated via visible-light-driven pathways, often involving single-electron transfer (SET) with photoredox catalysts or through the formation of Electron Donor-Acceptor (EDA) complexes [2]. These methods provide complementary tools for generating and exploiting P-centered radicals under mild conditions.
Q1: What are the common purification challenges with chlorophosphoranes? A1: The primary challenges involve separating the target chlorophosphorane from excess starting materials (e.g., PCl₃), phosphine oxide byproducts, and other decomposition products. The similarity in boiling points between reactants and products, as seen in the PCl₃ and methyl-dichloride phosphine (MDP) system, can make distillation difficult [1]. Furthermore, some chlorophosphoranes are sensitive to air and moisture, requiring inert atmosphere techniques.
Q2: Which separation techniques are most effective? A2: The technique depends on the specific compound's properties.
Q3: How can I monitor the reaction and check purity? A3: A combination of techniques is recommended:
| Problem & Symptoms | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield of Target Product | Incomplete reaction; decomposition during work-up; formation of stable byproducts like P4 or other phosphines [1]. | Ensure reaction completeness with TLC/NMR; optimize temperature/residence time [1]; streamline work-up to minimize exposure. |
| Product Purity Insufficient After Chromatography | Co-elution of impurities; degradation on silica gel. | Fine-tune mobile phase (e.g., add a polar modifier like triethylamine); use milder stationary phases; switch to recrystallization [2]. |
| Difficulty Isolving Product from Reactants | Similar physicochemical properties (e.g., close boiling points with PCl3) [1]. | Employ a combination of techniques (e.g., preliminary distillation followed by recrystallization); use a chemical promoter to improve conversion and reduce unreacted material [1]. |
| Unexpected Decomposition | Exposure to moisture or protic solvents; thermal instability. | Strictly use anhydrous solvents and inert atmosphere (glovebox/Schlenk line); verify thermal stability and avoid excessive heating. |
This protocol is adapted from the synthesis of compound 11 [2].
A patent describes a method to synthesize chlorophosphine compounds from phosphinic oxides using acetyl chloride. This method is noted for its mild conditions and high yields [1].
Reaction Formula: R₁R₂P(O)H + CH₃COCl → R₁R₂PCl + CH₃COOH The by-product acetic acid can be separated from the chlorophosphine product under vacuum [1].
The table below summarizes how different conditions affect the reaction yield in this synthesis:
| Parameter | Condition / Quantity | Yield | Key Takeaways |
|---|---|---|---|
| Acetyl Chloride Equivalents | 1.0 equivalent | 66% | Sub-stoichiometric reagent leads to lower yield and likely incomplete conversion [1]. |
| 2.0 equivalents | 95% | Using an excess of acetyl chloride is standard for driving the reaction to completion [1]. | |
| Reaction Temperature | 25 °C | 95% | Mild room-temperature conditions are sufficient for high yield, simplifying the setup [1]. |
| 100 °C | 99% | Elevated temperature can push the yield marginally higher, which may be useful for stubborn substrates [1]. | |
| Reaction Time | 12 hours | 95% (at 25°C) | A standard overnight reaction time is effective for high conversion [1]. |
| Solvent | Tetrahydrofuran (THF) | 95% | A common, aprotic solvent that effectively dissolves the reactants [1]. |
Understanding the mechanism of nucleophilic substitution at phosphorus is critical, as the choice of nucleophile can dramatically alter the stereochemistry of the final product, an important aspect of "yield" in stereoselective synthesis [2].
The diagram below illustrates these two distinct reaction pathways.
Based on the search results, here are the primary factors to consider for optimizing your reactions:
The acetyl chloride method is less toxic, less corrosive, and requires a smaller stoichiometric amount of the chlorination reagent (2 eq vs. a large excess as solvent). It also produces fewer by-products, and the main by-product (acetic acid) is easily separated from the desired chlorophosphine under vacuum, simplifying purification [1].
This is due to a change in the reaction mechanism. With aromatic Grignard reagents, the reaction does not proceed through a direct attack on phosphorus (SN2@P). Instead, it follows an SN2@Cl pathway, where the nucleophile first attacks the chlorine atom of the P-Cl bond. This novel mechanism ultimately results in retention of configuration at the phosphorus stereocenter [2].
The Safety Data Sheet (SDS) for this compound (also identified as chlorophosphine) highlights several significant hazards but lacks complete toxicological and ecological data [1]. The following table summarizes the key safety information:
| Aspect | Guidelines & Information |
|---|---|
| Identification | Product Name: Chlorophosphane / Chlorophosphine [1]. |
| Safe Handling | Avoid contact with skin, eyes, and breathing dust/vapors. Use in a well-ventilated area and avoid dust formation. Obtain special instructions before use [1]. |
| Safe Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed [1]. |
| Personal Protective Equipment (PPE) | Eye/Face: Safety glasses with side-shields [1]. Skin: Wear impervious clothing and gloves inspected prior to use. Gloves must satisfy standards like EN 374 [1]. Respiratory: Wear a dust mask when handling large quantities [1]. | | First Aid Measures | Inhalation: Move to fresh air, provide artificial respiration if not breathing, consult a physician [1]. Skin Contact: Wash with soap and plenty of water, consult a physician [1]. Eye Contact: Rinse thoroughly with water for at least 15 minutes, consult a physician [1]. | | Stability & Incompatibilities | Stable under recommended storage conditions. Specific incompatible materials are not listed in the SDS [1]. | | Spill Response | Avoid dust formation. Use personal protective equipment. Sweep up material and place it in a sealed container for disposal. Prevent product from entering drains [1]. |
In the absence of specific data for this compound, a systematic and cautious approach is essential. The following workflow outlines the recommended steps for selecting and validating a solvent for your reaction.
The disposal of this compound and contaminated materials requires careful planning. The SDS recommends disposal at a licensed chemical destruction plant or by controlled incineration [1]. You must not contaminate water, food, or the general environment through storage or disposal practices [1]. Always adhere to your institution's specific hazardous waste protocols.
What are common challenges in chlorophosphorane synthesis and handling? Chlorophosphoranes are often highly reactive and sensitive intermediates. A key challenge is their configurational stability; for instance, P-stereogenic chlorophosphines can racemize easily even at room temperature, making the synthesis of enantiopure compounds difficult [1]. They are also typically moisture-sensitive and can be corrosive, requiring careful handling under inert conditions [2].
Are there alternative precursors to chlorophosphoranes? Yes, one innovative method is the "Umpolung quaternization" of phosphine oxides. This process involves converting a phosphine oxide into a P-chlorophosphonium cation intermediate, which can then be treated with a Grignard reagent to form a new P–C bond and access various phosphonium salts or phosphine oxides [3]. This approach allows the use of stable, widely available phosphine oxides like triphenylphosphine oxide as starting materials.
How can ligand design stabilize reactive phosphorus centers? Using rigid, tetradentate ligands can impose geometric constraints that stabilize otherwise reactive this compound structures. For example, a nearly square-pyramidal this compound was synthesized and stabilized by a bis(amidophenolate) ligand. The ligand's rigidity increases the Lewis acidity at the phosphorus center and its redox-active moieties can assist in electron transfer processes [4].
The table below summarizes key factors for optimizing this compound reactions, derived from the cited literature.
| Factor | Consideration & Optimization Goal | Example/Protocol Insight |
|---|---|---|
| Phosphorus Source | Select based on target complexity. Symmetrical precursors (e.g., PCl3) are common, but complex targets may require stepwise building from phosphine oxides [3] [2]. | Protocol: For mixed-group phosphines, start from Ph3PO. Use Umpolung quaternization (via P-chlorophosphonium) followed by Grignard addition for P–C bond formation [3]. |
| Chlorination Agent | Ensure complete and selective conversion. | Protocol: Chlorophosphoranes can be synthesized from hydridophosphoranes by treatment with N-chlorosuccinimide (NCS) [4]. |
| Stoichiometric Control | Critical for yield and purity; avoid excess that leads to by-products. | Insight: In PCl3 production, a P:Cl ratio imbalance promotes PCl5 formation. Real-time monitoring (e.g., Raman spectroscopy) is recommended for precise control [2]. |
| Geometric & Electronic Constraints | Ligands can enforce geometry, enhancing stability and reactivity. | Insight: A tetradentate bis(amidophenolate) ligand enforced a square-pyramidal geometry on a this compound, creating a highly electrophilic PV-center [4]. |
| Chiral Auxiliaries | Essential for P-stereogenic center synthesis; allows diastereomer separation. | Protocol: Use chiral auxiliaries (e.g., (-)-menthol, ephedrine). Diastereomeric intermediates are separable; nucleophilic substitution then yields enantiopure phosphines [1]. |
Issue: Unwanted by-products (e.g., PCl5) or low yield.
Issue: Racemization or failure to obtain P-stereogenic products.
Issue: Handling difficulties due to high reactivity or corrosion.
The following diagram illustrates a generalized pathway for transforming phosphine oxides into new phosphonium salts using a this compound intermediate, based on the "Umpolung quaternization" methodology [3].
Q1: What are the general temperature effects on chlorophosphorane reactions? The reaction rate and pathway can be significantly altered by temperature. For instance, in the reduction of chlorophosphines catalyzed by 9-BBN and chloride, lowering the temperature is a key strategy to suppress the formation of phosphine (R₂PH) byproducts and favor the desired diphosphine (P₂R₄) product [1]. Optimizing temperature can thus lead to reduced reaction times and higher yields of the target compound.
Q2: How does temperature influence the Atherton-Todd reaction? The Atherton-Todd reaction, used to synthesize phosphoramidates from dialkyl phosphites and amines, is catalyzed by a base. The nature of this base and the reaction temperature are interconnected. Research indicates that using a more efficient base like triethylamine, instead of pyridine, can enhance the reaction rate by a factor of 1000, allowing the reaction to proceed effectively at lower temperatures [2].
Q3: Can I run a chlorophosphine synthesis at room temperature? Yes, under certain conditions. A modern method for converting secondary phosphine oxides (R₁R₂P(O)H) to chlorophosphines (R₁R₂PCl) uses acetyl chloride as a reagent. This transformation has been shown to proceed efficiently at room temperature for activated substrates like diarylphosphine oxides, providing a mild and convenient synthetic route [3].
The table below outlines common problems linked to reaction temperature and proposed solutions.
| Observed Issue | Possible Cause | Recommended Action |
|---|---|---|
| Low yield of target product; excessive byproducts | Temperature too high, promoting side reactions | Optimize temperature: Lower the reaction temperature to suppress undesired pathways. For example, in 9-BBN/chloride catalyzed reductions, reduced temperature favors diphosphine formation over phosphine byproducts [1]. |
| Slow reaction rate; reaction does not go to completion | Temperature too low; inefficient catalyst system | Increase temperature or change catalyst: If increasing temperature is not feasible, switch to a more efficient catalyst/base (e.g., triethylamine instead of pyridine) to accelerate the rate [2]. |
| Inconsistent results between different chlorophosphine substrates | Variable temperature sensitivity based on R-groups (aryl vs. alkyl) | Employ substrate-specific temperature protocols: For instance, diarylphosphine oxides can react at room temperature, while alkyl-substituted variants may require heating (e.g., 60°C) [3]. |
| Decomposition of reagents or products | Temperature exceeding the stability threshold of sensitive species | Control temperature precisely: Some intermediates, like dimethyl chlorophosphate, are known to be thermally sensitive. Use controlled heating and monitor temperature closely [2]. |
Protocol 1: Reduction of Chlorophosphines to Diphosphines (Adapted from [1])
This protocol uses 9-BBN and tetraethylammonium chloride ([Et₄N]Cl) as a catalytic system with phenylsilane as the reductant.
Protocol 2: Synthesis of Chlorophosphines from Phosphine Oxides (Adapted from [3])
This method provides a mild, high-yielding route to chlorophosphines using acetyl chloride.
The following diagrams, created using Graphviz, outline the logical workflow and decision process for managing temperature in these reactions.
Diagram 1: General Workflow for Reaction Setup
This chart shows the key preparatory steps before initiating a this compound reaction.
Diagram 2: Temperature Optimization Decision Tree
This chart provides a systematic approach to troubleshooting temperature-related issues during experimentation.
Proper handling of air-sensitive compounds requires specialized equipment to create a controlled, oxygen-free environment. The core of this setup is the Schlenk line [1].
| Component | Function & Key Features |
|---|---|
| Dual Manifold | Central glass apparatus with parallel tubes: one for inert gas (N₂/Ar), one for vacuum [1]. |
| Inert Gas Supply | Source of dry, oxygen-free gas (Nitrogen (N₂) is common; use Argon (Ar) for N₂-sensitive compounds) [1]. |
| Vacuum Pump | Removes air and vapors from the system. A cold trap placed between the pump and manifold uses liquid N₂ to condense volatile solvents, protecting the pump [1]. |
| Bubbler | Gas outlet with oil or mercury; provides a visible gas flow indicator and a slight positive pressure in the system [1]. |
| Schlenk Glassware | Flasks and tubes with a special side-arm for connecting to the manifold via thick-walled plastic tubing (e.g., Tygon or Portex) [1]. |
The following diagram illustrates the logical workflow for preparing your reaction vessel using this equipment:
Once your equipment is set up, follow these meticulous techniques to ensure safety and success.
If you encounter problems during your experiment, refer to this troubleshooting guide.
| Problem | Possible Cause | Solution |
|---|---|---|
| Cloudy or colored solution | Decomposition due to oxygen/moisture ingress. | Check grease seals on all joints. Ensure the inert gas flow rate is sufficient (bubbler should show steady bubbling) [1]. |
| Poor yield or unexpected product | Partial decomposition of reagent. | Confirm solvent is anhydrous and thoroughly degassed before use. Purify the chlorophosphine reagent if necessary [2]. |
| Poor vacuum | Leak in the system, degraded pump oil. | Check all connections and greased joints. Service the vacuum pump and replace the pump oil; use a cold trap to protect it [1]. |
| Tubing is stuck on glassware | Tubing has "locked" onto the joint. | Do not twist. Slit the end of the tubing carefully with a sharp knife to release it [1]. |
Schlenk lines are generally preferred for solution-based reactions involving liquid transfers (e.g., via cannula). They offer a more modular and flexible setup for a variety of reaction types and are better suited for manipulations like counterflow techniques [1].
While chlorophosphines are highly air-sensitive, primary phosphines (RPH₂) have a particularly notorious reputation for being pyrophoric (igniting in air), especially low molecular weight compounds [3]. Many dialkylchlorophosphines (R₂PCl) are still extremely sensitive but may not be pyrophoric. Always consult the specific material safety data sheet (SDS) and treat all such compounds with extreme caution.
A major risk is the condensation of liquid oxygen in a cold trap that has been submerged in liquid nitrogen. If the system contains organic solvents, this can create a severe explosion hazard. Never use a cold trap on a Schlenk line that is open to the atmosphere or that has been under vacuum while the trap was filled with liquid nitrogen. Always isolate and refill cold traps carefully [1].
Here are answers to common questions about handling and removing TPPO.
What is TPPO and why is its removal important? Triphenylphosphine oxide (TPPO) is a common, stoichiometric byproduct from reactions using triphenylphosphine, such as the Mitsunobu, Wittig, Staudinger, and Appel reactions [1]. Its removal is critical because:
What is the easiest way to remove TPPO? The most straightforward approach is a physical separation by solvent optimization. This involves slurrying the crude reaction mixture in a specific solvent or solvent system where TPPO has low solubility. The TPPO can then be removed by filtration. This method has been successfully applied on a multi-kilo scale [1].
Are there methods to chemically trap TPPO? Yes, a highly effective method is Lewis acid complexation. TPPO can form insoluble complexes with certain metal halides, which can then be filtered off [1].
Can TPPO be recycled back into a useful phosphine? Yes, chemical recycling is possible, though often more complex. A key industrial method is the two-step process developed by BASF [1]:
Are there catalytic methods to avoid producing TPPO? A proactive strategy is to avoid generating stoichiometric TPPO altogether. Research is focused on developing catalytic versions of common reactions that use strained phosphine oxides, which are more easily reduced and turned over in situ [1]. Additionally, using structurally modified phosphines with solubilizing groups can make the resulting oxide easier to remove during work-up [1].
The table below summarizes the key removal methodologies for easy comparison.
| Strategy | Method | Key Experimental Details | Key Advantages / Disadvantages |
|---|---|---|---|
| Physical Separation | Solvent Optimization [1] | Slurry crude mixture in a selective solvent; optimize solvent and temperature for TPPO crystallization. | Advantage: Simple, scalable. Disadvantage: May require solvent screening; may not be sufficient for high-purity requirements. |
| Complexation & Filtration | Lewis Acid Complexation [1] | Add stoichiometric MgCl₂ (for toluene/EtOAc) or anhydrous CaBr₂ (for THF/2-MeTHF/MTBE); stir to form insoluble complex; filter. | Advantage: Highly effective for specific solvent systems. Disadvantage: Adds another inorganic salt to the waste stream. |
| Chemical Recycling | Chlorination/Reduction [1] | 1. React TPPO with chlorinating agent (e.g., phosgene). 2. Reduce intermediate (e.g., with Al powder) to phosphine. | Advantage: Recycles phosphorus resource. Disadvantage: Requires handling of hazardous reagents; more complex. |
| Chemical Conversion | Oxalyl Chloride Treatment [1] | Treat crude mixture with oxalyl chloride to convert TPPO to an insoluble phosphonium salt, removed by filtration. | Advantage: Removes TPPO from the organic phase. Disadvantage: Generates a new chemical species for disposal. |
| Proactive Approach | Catalytic Phosphine Use [1] | Employ catalytic phosphine systems (e.g., strained phosphine oxides) with a stoichiometric terminal reductant like a silane. | Advantage: Minimizes TPPO waste at the source. Disadvantage: Requires adoption of non-standard catalytic procedures. |
The following diagram outlines a logical decision process for selecting a TPPO removal strategy in a research or development setting.
Analytical method validation demonstrates that an analytical procedure is suitable for its intended use by establishing evidence that provides a high degree of assurance [1] [2]. The core parameters and their definitions are summarized below.
| Parameter | Definition | Typical Acceptance Criteria (Examples) |
|---|---|---|
| Specificity | Ability to measure the analyte unequivocally in the presence of potential interferences (impurities, matrix) [1] [2]. | No interference from placebo; analyte peak is pure (e.g., via PDA peak purity test) [1] [3]. |
| Accuracy | Closeness of agreement between the measured value and a true or accepted reference value [1] [2]. | Expressed as % Recovery. Assay: 98.0%-102.0%. Impurities: Varies by level (e.g., 80-120% for 0.1-0.5%) [1]. |
| Precision | Closeness of agreement between a series of measurements from multiple sampling of the same homogenous sample [1]. | Expressed as %RSD (Relative Standard Deviation). Assay: RSD ≤ 2.0%. Impurities: Varies by level (e.g., RSD ≤ 10.0% for 0.1-0.5%) [1]. |
| Linearity | Ability of the method to obtain results directly proportional to analyte concentration within a given range [1] [2]. | Correlation coefficient (r) ≥ 0.99 [1]. |
| Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated [1]. | Typically 80-120% of test concentration for assay; wider for impurities [1] [3]. |
| LOD/LOQ | LOD (Limit of Detection): Lowest amount detectable but not necessarily quantifiable. LOQ (Limit of Quantitation): Lowest amount quantifiable with suitable precision and accuracy [1] [2]. | Determined via Signal-to-Noise ratio, or standard deviation of response and slope [1] [2]. |
| Robustness | Capacity of a method to remain unaffected by small, deliberate variations in method parameters [1] [2]. | Method yields reproducible results under varied conditions (e.g., flow rate, temperature) [3]. |
| Solution Stability | The time for which a solution can be held before analysis without compromising accuracy [1] [3]. | RSD ≤ 2.0% for Assay and ≤ 5.0% for Related Substances between initial and later intervals [3]. |
The following diagram illustrates the key stages of the analytical method validation lifecycle, from planning to ongoing application. Adherence to this workflow ensures a structured and compliant process.
This section addresses common issues you might encounter during method development and validation for chlorophosphorane.
Q1: What is the difference between method validation and verification?
Q2: When must a method be revalidated? Revalidation is necessary when there are changes that could impact the method's performance [1] [3]. This includes:
Q3: How do I establish a testing range for my method? The range is determined from your linearity and accuracy studies. It is the interval between the upper and lower analyte concentrations for which acceptable linearity, accuracy, and precision have been demonstrated. For an assay, this is typically 80% to 120% of the label claim [1].
| Problem | Potential Root Cause | Investigation & Action |
|---|
| Poor Peak Shape | - Degraded column
Here are detailed methodologies for key validation experiments, particularly relevant for HPLC-based analysis of this compound.
Objective: To demonstrate that the method can unequivocally quantify the analyte in the presence of impurities, degradants, and matrix components [2] [3].
Procedure:
Acceptance Criteria: There should be no interference from the blank or placebo. The analyte peak from the stressed samples should show positive peak purity, indicating no co-eluting impurities [1].
Objective: To demonstrate a proportional relationship between analyte concentration and detector response across the specified range [2].
Procedure:
Acceptance Criteria: The correlation coefficient (r) is typically ≥ 0.99 [1]. The residual plot should show no obvious pattern.
Objective: To determine the closeness of test results to the true value.
Procedure:
% Recovery = (Measured Concentration / Added Concentration) × 100.Acceptance Criteria: As per the table above, mean recovery for an assay is generally between 98.0% and 102.0% [1].
The framework provided is based on the current ICH Q2(R2) guideline for method validation and the complementary ICH Q14 for procedure development, which became effective in June 2024 [4]. This ensures alignment with the latest regulatory standards.
The most common experimental method for quantifying Lewis acidity involves using phosphine oxide probes and monitoring the change in the ³¹P NMR chemical shift upon coordination to a Lewis acid [1] [2]. This is known as the Gutmann-Beckett method.
Key Reagents:
Procedure:
The workflow for this method is summarized in the following diagram:
The SbCl₃/o-chloranil system forms a highly Lewis acidic antimony(V) derivative. The data below illustrates its strength compared to other known Lewis acids, using the Gutmann-Beckett method [1].
Table: Benchmarking Lewis Acidity using ³¹P NMR Chemical Shifts
| Lewis Acid | Phosphine Oxide Probe | ³¹P NMR Chemical Shift (δ, ppm) | Key Comparison |
|---|---|---|---|
| SbCl₃/o-chloranil adduct (1•OPPh₃) | Triphenylphosphine oxide (P) | 46.1 | Comparable to SbCl₅ (46.3 ppm) [1] |
| Ph₃Sb(catCl) adduct (A•OPPh₃) | Triphenylphosphine oxide (P) | 30.6 | Significantly less acidic than 1•OPPh₃ [1] |
| PhSbCl₂(cat) adduct (2•OPPh₃) | Triphenylphosphine oxide (P) | 43.2 | Less acidic than 1•OPPh₃ [1] |
| Ph₂SbCl(cat) adduct (3•OPPh₃) | Triphenylphosphine oxide (P) | 42.1 | Less acidic than 1•OPPh₃ [1] |
Key Findings on the SbCl₃/o-Chloranil System:
The table below summarizes the synthesis, characterization, and performance of a rigid pincer-ligand-supported chlorophosphorane, which demonstrates unique reactivity by promoting the disproportionation of 1,2-diphenylhydrazine [1].
| Aspect | Description |
|---|---|
| Catalyst Structure | Nearly square-pyramidal this compound (11) supported by a rigid tetradentate bis(amidophenolate) ligand [1]. |
| Key Feature | High electrophilicity at the phosphorus center due to geometry constraints from the ligand [1]. |
| Synthesis Protocol | 1. Synthesis of Hydridophosphorane (10): React protonated ligand 9·H₄ with PCl₃ in the presence of the base DIPEA [1]. 2. Synthesis of this compound (11): Treat hydridophosphorane 10 with N-chlorosuccinimide (NCS) [1]. | | Characterization Methods | ESI Mass Spectrometry, ¹H NMR, ³¹P NMR, X-ray Diffraction [1]. | | Catalytic Reaction | Disproportionation of 1,2-diphenylhydrazine into aniline and azobenzene [1]. | | Performance & Key Finding | The rigid ligand imposes a geometry that makes the P⁺ center highly electrophilic. The o-amidophenolate moieties act as an electron reservoir, enabling redox chemistry. This cooperativity between the ligand and the phosphorus center enables this unprecedented reactivity for a P⁺-based catalyst [1]. |
For researchers looking to replicate or build upon this work, here is the detailed synthesis protocol for the key this compound catalyst [1]:
The following diagram illustrates the proposed cooperative mechanism for the this compound-catalyzed disproportionation reaction, showing how the ligand and phosphorus center work together [1].
This compound Catalytic Mechanism
While not a performance comparison, computational studies on related chlorophosphines reveal that their catalytic behavior and stereochemical outcomes are highly dependent on the nucleophile [2] [3]. The diagram below maps this decision pathway.
Chlorophosphine Reaction Pathway
The table below summarizes the key spectroscopic and crystallographic data for the chlorophosphorane compound 11, which features a nearly square-pyramidal geometry and is supported by a tetradentate bis(amidophenolate) ligand [1].
| Characterization Method | Key Parameters / Observed Data | Experimental Conditions / Significance |
|---|
| ³¹P NMR Spectroscopy [1] | -39.8 ppm (for precursor 10) Not explicitly stated for 11 (in available text) | Data for hydridophosphorane precursor 10 provided for context [1]. | | X-ray Crystallography [1] | τ-value: 0.02 (for precursor 10) Sum of basal angles: 352.0° (for compound 11) | Confirms near square-pyramidal geometry [1]. τ-value indicates geometry (0 for perfect square pyramid, 1 for trigonal bipyramid) [1]. | | Cyclic Voltammetry [1] | Reversible oxidation at E₁/₂ = +0.55 V (vs. Fc/Fc⁺) | Measured for compound 14 (derived from 11) in CH₂Cl₂, 0.1 M NBu₄PF₆. Shows ligand's role as an electron reservoir [1]. | | EPR Spectroscopy [1] | Signal at g = 2.003 (for oxidized 15) Hyperfine coupling: α(³¹P) = 0.8 G; α(¹⁴N) = 3.5 G (for oxidized 14) | Measured after one-electron oxidation with AgSbF₆ at -78 °C. Confirms radical is ligand-centered with spin density on N and C atoms [1]. |
Here are the detailed methodologies for the key experiments cited in the guide.
The following diagram outlines the key steps involved in the synthesis and characterization of the this compound compound, as described in the experimental protocols.
The provided data highlights several critical aspects for characterizing such compounds:
| Study Focus | Experimental Approach (from [1] [2]) | Computational Approach (from [3]) |
|---|---|---|
| System Description | P(V)-bis(amidophenolate) chlorophosphoranes (e.g., compound 11 in [1]) | SN2 reactions of a hindered organophosphorus reactant (R1I) with Grignard reagents [3] |
| Key Techniques | X-ray crystallography, ³¹P NMR spectroscopy, Cyclic Voltammetry, EPR spectroscopy [1] | Density Functional Theory (DFT) at B3LYP level, Distortion/Interaction-Activation Strain Model (D/I-ASM), Electrostatic Potential (ESP) maps [3] | | Primary Data Generated | Molecular geometry (bond lengths/angles), Chemical shifts, Redox potentials, Hyperfine coupling constants [1] | Potential Energy Surfaces (PES), Transition state structures & energies, Reaction pathways & barriers, Atomic charge distributions [3] | | Key Insights | Ligand geometry imposes square-pyramidal structure on P; ligand acts as electron reservoir enabling catalytic disproportionation of hydrazines [1] | Bulky substituents & nucleophile type dictate mechanism (SN2@P vs. SN2@Cl); ion-pair nucleophiles & solvent effects critically influence reaction pathway & stereochemistry [3] |
For a deeper understanding, here are the specific methodological details from these studies, which can serve as reference protocols.
1. Experimental Synthesis and Characterization of a Chlorophosphorane [1]
2. Computational Workflow for Reaction Mechanism Elucidation [3]
The following diagram illustrates how computational and experimental data can be integrated in modern chemical research to provide a complete picture of reactivity, building on the insights from the studies discussed.
The case studies reveal several critical points of comparison:
The following table compiles core findings from a high-level computational study that calculated gas-phase P–Cl Bond Dissociation Energies (BDEs) for 30 chlorophosphine-type molecules [1].
| Property / Description | Value / Finding |
|---|---|
| Overall P–Cl BDE Range | 72.6 kJ mol⁻¹ (difference between weakest and strongest bond) [1] |
| Strongest P–Cl Bond | (HO)₂P–Cl with a BDE of 372.4 kJ mol⁻¹ [1] |
| Weakest P–Cl Bond | (NC)₂P–Cl with a BDE of 299.8 kJ mol⁻¹ [1] |
| Key Influencing Factor | Substituent Effects: Stabilization or destabilization of the parent molecule and the generated phosphorus-centered radical (R₁R₂P•) [1] |
| Impact of Cyano Group (NC–) | Significantly weakens the P–Cl bond, making it the weakest in the data set [1] |
| Impact of Hydroxy Group (HO–) | Significantly strengthens the P–Cl bond, making it the strongest in the data set [1] |
The quantitative data presented above was generated using a rigorous, benchmark-quality computational protocol, as detailed below [1].
The strength of the P–Cl bond is governed by how the substituents (R groups) affect the stability of both the starting chlorophosphine molecule and the phosphorus-centered radical produced after bond cleavage [1].
The diagram below illustrates the conceptual relationship between substituent properties and P–Cl bond strength.
This explains the experimental data: the cyano group (NC–) is a strong radical-stabilizing substituent. By effectively stabilizing the resulting (NC)₂P• radical, it lowers the energy required for bond cleavage, leading to a weaker P–Cl bond [1]. Conversely, the hydroxy group (HO–) offers less stabilization to the radical, resulting in a higher BDE [1].
The table below summarizes recent advances in chlorophosphine chemistry:
| Method / System | Key Feature / Role | Reported Outcome / Function |
|---|---|---|
| 9-BBN & [Et₄N]Cl [1] | Co-catalyst system for reduction of R₂PCl. | Reduces reaction time and temperature for preparing phosphines/diphosphines. [1] |
| Acetyl Chloride (AcCl) [2] [3] | Reagent for converting R₁R₂P(O)H to R₁R₂PCl. | Mild, high-yield chlorination; cheaper/less toxic alternative to PCl₃. [2] [3] |
| iPr₂NPH₂·BH₃ [4] | Synthetic equivalent of PH₂Cl. | Enables synthesis of novel dialkylchlorophosphine (Bcp₂PCl) inaccessible via traditional routes. [4] |
This protocol describes a catalytic reduction of chlorophosphines to phosphines and diphosphines [1].
1. Reaction Setup
2. Reaction Pathway The following diagram illustrates the proposed catalytic cycle:
3. Product Distribution
Since direct, head-to-head catalytic efficiency data is scarce, you could build a valuable guide by: